5-Bromo-1,3-dimethyl-2-vinylbenzene
Description
5-Bromo-1,3-dimethyl-2-vinylbenzene is a substituted aromatic compound featuring a bromine atom at position 5, methyl groups at positions 1 and 3, and a vinyl group at position 2. This unique combination of substituents imparts distinct electronic and steric properties, making it valuable in synthetic chemistry. The bromine atom serves as a reactive site for cross-coupling reactions, while the vinyl group enables polymerization or cycloaddition processes.
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
5-bromo-2-ethenyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-4-10-7(2)5-9(11)6-8(10)3/h4-6H,1H2,2-3H3 |
InChI Key |
ZXWLUYXJBNDLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Substituents significantly influence the reactivity and electronic profile of aromatic compounds. Below is a comparative analysis of key analogs:
5-Bromo-2-iodo-1,3-dimethylbenzene
- Substituents : Bromine (position 5), iodine (position 2), methyl groups (positions 1 and 3).
- Reactivity : The iodine atom, being a superior leaving group compared to bromine, facilitates nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling reactions. This compound is utilized as an intermediate in synthesizing functionalized organic molecules for conductive polymers .
- Applications: Organometallic chemistry and polymer science .
5-Bromo-1,3-dichloro-2-methylbenzene
- Substituents : Bromine (position 5), chlorine atoms (positions 1 and 3), methyl group (position 2).
- Reactivity : The electron-withdrawing chlorine atoms deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability. Bromine remains reactive for cross-coupling. Molecular weight: 239.93 g/mol .
- Applications: Limited data, but likely used in specialty chemical synthesis .
5-Bromo-1,3-dimethylbenzene
- Substituents : Bromine (position 5), methyl groups (positions 1 and 3).
- Reactivity : Absence of the vinyl group simplifies the structure, reducing steric hindrance. Bromine participates in substitution reactions, while methyl groups provide moderate activation. Safety data indicate hazards requiring careful handling .
- Applications : Intermediate in organic synthesis .
5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene
- Substituents : Bromine (position 5), methoxymethoxy group (position 2), methyl groups (positions 1 and 3).
- Discontinued commercial availability suggests niche use .
5-Bromo-1,2,3-trimethoxybenzene
Comparative Physical and Chemical Properties
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